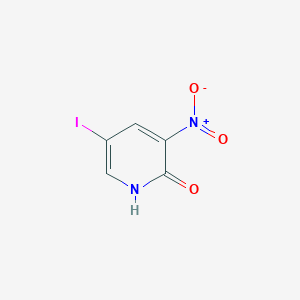

5-Iodo-3-nitropyridin-2-ol

描述

Structure

3D Structure

属性

IUPAC Name |

5-iodo-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IN2O3/c6-3-1-4(8(10)11)5(9)7-2-3/h1-2H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNPQYWDKONAFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654686 | |

| Record name | 5-Iodo-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25391-59-7 | |

| Record name | 5-Iodo-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodo-3-nitropyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Halogenated and Nitrated Pyridine Scaffolds in Contemporary Organic Chemistry

The introduction of halogen atoms and nitro groups onto the pyridine (B92270) ring dramatically influences its chemical behavior and potential applications. Halogenated pyridines are crucial intermediates in a multitude of cross-coupling reactions, allowing for the construction of complex molecular architectures. rsc.org The strategic placement of a halogen, such as iodine, provides a reactive handle for introducing a wide range of functional groups through well-established synthetic protocols.

Similarly, nitrated pyridine derivatives are of immense importance. The nitro group is a strong electron-withdrawing group, which significantly alters the electron density of the pyridine ring, influencing its reactivity in both nucleophilic and electrophilic substitution reactions. acs.org Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a diverse array of amino-substituted pyridines, which are prevalent in pharmacologically active compounds. acs.org The combination of both halogen and nitro substituents on a pyridine scaffold, as seen in 5-Iodo-3-nitropyridin-2-ol, creates a highly versatile building block with multiple reactive sites for further chemical elaboration.

The presence of these functional groups is pivotal in medicinal chemistry. Pyridine-containing compounds are found in over 7,000 existing drug molecules and are known to enhance biochemical potency, improve metabolic stability, and increase cell permeability. rsc.org The ability to fine-tune the electronic and steric properties of the pyridine ring through halogenation and nitration is a powerful tool for medicinal chemists in the design of new therapeutic agents. nih.govrsc.org

Evolution of Pyridinol Chemistry and Its Broader Academic Relevance

Established Synthetic Pathways and Strategic Considerations

The traditional synthesis of polysubstituted pyridines like 5-iodo-3-nitropyridin-2-ol relies on a series of well-understood but often challenging reactions. The electronegative nitrogen atom in the pyridine (B92270) ring deactivates it towards electrophilic aromatic substitution compared to benzene (B151609), making direct functionalization difficult and often requiring harsh conditions. google.com Consequently, the order of substituent introduction and the choice of reagents are critical for a successful synthesis.

Regioselective Iodination Strategies and Control in Pyridinol Synthesis

The introduction of an iodine atom at a specific position on the pyridinol ring is a crucial step in the synthesis of the target compound. Direct C-H iodination of pyridones and pyridines can result in a mixture of C3 and C5 isomers, making regiocontrol a significant challenge. cymitquimica.com Radical-based direct C-H iodination protocols have been developed to address this, demonstrating that the reaction conditions can be tuned to favor specific positions. ambeed.com

For instance, the iodination of pyridinols can be influenced by the directing effects of existing functional groups. The hydroxyl group at the 2-position and the nitro group at the 3-position both influence the electronic properties of the ring, guiding the incoming electrophilic iodine source. In the synthesis of related compounds like 5-bromo-3-iodopyridin-2(1H)-one, direct iodination of a pre-brominated aminopyridine precursor using N-iodosuccinimide (NIS) in acetic acid has been reported. A similar strategy, the direct iodination of 3-nitropyridin-2-ol, represents a plausible route to this compound. The regioselectivity is governed by the combined directing effects of the hydroxyl and nitro groups.

Table 1: Reagents for Regioselective Iodination of Pyridine Systems

| Reagent | Description | Application Example |

| Iodine (I₂) / Potassium Iodate (KIO₃) | Used in acidic media for the iodination of aminopyridines. | Synthesis of 5-bromo-3-iodopyridin-2(1H)-one from 5-bromo-2-aminopyridine. |

| N-Iodosuccinimide (NIS) | A mild and efficient source of electrophilic iodine for the iodination of electron-rich heterocycles. | Iodination of 5-bromo-3-aminopyridine in acetic acid. |

| Sodium Iodide (NaI) / Trimethylsilyl chloride (TMSCl) | A system used for the conversion of a chloro-substituent to an iodo-substituent. rsc.org | Synthesis of 3-bromo-2-iodo-4-methyl-5-nitropyridine (B1438974) from its 2-chloro analog. rsc.org |

Mechanistic Investigations of Nitro Group Introduction into Pyridine Ring Systems

The introduction of a nitro group onto a pyridine ring is typically achieved through electrophilic nitration. However, the pyridine ring's electron-deficient nature makes it resistant to this reaction, often requiring aggressive conditions that can lead to low yields and side reactions. google.com The reaction mechanism generally involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. researchgate.net

Due to the deactivating effect of the ring nitrogen, electrophilic attack occurs preferentially at the 3-position (β-position), as the positive charge in the cationic intermediate (Wheland intermediate) is not placed on the already electron-deficient nitrogen atom. google.comrsc.org

Alternative nitration methods have been developed to improve yields and selectivity. The use of dinitrogen pentoxide (N₂O₅) in an organic solvent can lead to the formation of an N-nitropyridinium ion. vwr.com Subsequent reaction of this intermediate can proceed through a mechanism that is not a direct electrophilic aromatic substitution, but rather involves a ambeed.comresearchgate.net sigmatropic shift of the nitro group from the nitrogen to the C3 position, yielding 3-nitropyridine (B142982). vwr.com This method has been shown to be effective for a range of substituted pyridines. vwr.com In the context of synthesizing this compound, nitration of the 5-iodopyridin-2-ol precursor would be the key step, with the existing iodo and hydroxyl groups influencing the regioselectivity of the incoming nitro group.

Multistep Synthetic Sequences from Readily Available Precursors for this compound

Given the challenges of direct, one-pot synthesis, this compound is typically prepared through a multistep sequence. The specific order of reactions—iodination then nitration, or nitration then iodination—is a critical strategic decision.

Route 1: Nitration of 5-Iodopyridin-2-ol

A logical approach starts with the commercially available 5-iodopyridin-2-ol. bldpharm.com This precursor can be subjected to nitration. The electron-donating hydroxyl group (in its pyridin-2-one tautomeric form) and the deactivating iodo group will direct the incoming nitro group. The nitration would be expected to occur at the 3-position.

Route 2: Iodination of 3-Nitropyridin-2-ol

Alternatively, one could start with 3-nitropyridin-2-ol. ambeed.com Subsequent electrophilic iodination would be directed by the existing substituents to the 5-position.

A documented synthesis for a structurally similar compound, 3-bromo-2-iodo-4-methyl-5-nitropyridine, provides a useful template for the types of reactions and reagents that might be employed. rsc.org This synthesis starts with 4-methyl-5-nitropyridin-2-ol and proceeds through bromination, conversion of the 2-hydroxyl to a chloro group with POCl₃, and finally a Finkelstein-type reaction using NaI to displace the chlorine for iodine. rsc.org A similar sequence, starting from a suitable pyridinol, could be adapted for the synthesis of this compound. For example, a patented process describes the conversion of 4-chloro-3-nitropyridin-2-ol to 2,4-dichloro-3-nitropyridine (B57353) using phosphorus oxychloride. google.com

Innovative and Sustainable Synthetic Approaches

Recent research has focused on developing more efficient and environmentally benign synthetic methods. These innovative approaches often involve transition metal catalysis and solvent-free reaction conditions, offering advantages in terms of yield, selectivity, and sustainability.

Transition Metal-Catalyzed Coupling Reactions in Pyridinol Synthesis (e.g., Suzuki-Miyaura, Sonogashira for derivatives)

While not a direct synthesis of the title compound, transition metal-catalyzed cross-coupling reactions are invaluable for creating structurally related analogs from this compound. The iodine substituent at the 5-position makes it an excellent substrate for reactions like the Suzuki-Miyaura and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon bonds. ntnu.no

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like an arylboronic acid) with an organic halide, catalyzed by a palladium complex. bldpharm.combldpharm.comnih.gov This would allow for the introduction of various aryl or heteroaryl groups at the 5-position of the 3-nitropyridin-2-ol core. Despite the utility of this reaction, its application to pyridine-containing structures can sometimes be challenging, but numerous effective protocols have been developed. accelachem.com

The Sonogashira reaction is another palladium-catalyzed cross-coupling that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, often with a copper co-catalyst. fluorochem.co.ukeoscmo.com This reaction would enable the synthesis of 5-alkynyl-3-nitropyridin-2-ol derivatives, which are important scaffolds in medicinal chemistry and materials science. google.com The reaction has been successfully applied to various halogenated pyridines, including those with amino and chloro substituents. google.com

Table 2: Transition Metal-Catalyzed Reactions for Pyridinol Derivatives

| Reaction | Catalyst System (Typical) | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Pd(PPh₃)₄, Base (e.g., K₃PO₄, KHCO₃) | Aryl/Heteroarylboronic acid | C(sp²)-C(sp²) |

| Sonogashira | Pd(PPh₃)₄, CuI, Base (e.g., iPr₂NH, Et₃N) | Terminal Alkyne | C(sp²)-C(sp) |

These coupling reactions significantly expand the chemical space accessible from this compound, allowing for the synthesis of a diverse library of analogs for further investigation.

Mechanochemical and Solvent-Free Preparations of Halogenated Pyridinols

In line with the principles of green chemistry, mechanochemical and solvent-free synthetic methods are gaining prominence. These techniques, often employing ball-milling, can reduce or eliminate the need for hazardous solvents, shorten reaction times, and sometimes lead to different product selectivities compared to solution-phase reactions.

The halogenation of heterocyclic compounds is an area where mechanochemistry has shown significant promise. For example, the halogenation of phenols and anilines using N-halosuccinimides can be achieved rapidly and in high yields under solvent-free grinding conditions. Similar strategies could be applied to the synthesis of halogenated pyridinols. The synthesis of N-iodosaccharin pyridine complexes via mechanochemical processes has also been reported, with these complexes serving as effective iodinating agents.

Application of Green Chemistry Principles in the Synthesis of this compound

The synthesis of highly functionalized pyridine derivatives like this compound traditionally involves methods that can be resource-intensive and generate significant waste. Modern synthetic chemistry places a strong emphasis on the integration of green chemistry principles to mitigate environmental impact. nih.govscispace.com These principles focus on developing eco-friendly protocols by using safer solvents, reducing waste, and improving energy efficiency. nih.govscispace.com

Key strategies in the green synthesis of pyridine analogs include the use of multicomponent one-pot reactions, environmentally benign solvents like water or ethanol, and energy-efficient techniques such as microwave-assisted synthesis. nih.govnih.gov For the halogenation step, particularly iodination, traditional methods often require harsh oxidative agents or toxic petroleum-derived solvents. acs.org Greener alternatives are being explored, such as using molecular iodine with environmentally benign oxidants like hydrogen peroxide or tert-butyl hydroperoxide (TBHP). acs.org Another sustainable approach is mechanochemistry, which involves solvent-free reactions conducted by mechanical grinding, significantly reducing reaction times and eliminating the need for hazardous solvents. nih.govmdpi.com

The following table provides a comparative overview of traditional versus green chemistry approaches applicable to the synthesis of functionalized pyridinols.

Table 1: Comparison of Traditional and Green Synthetic Approaches for Pyridinol Derivatives

| Synthetic Step | Traditional Method | Green Chemistry Alternative | Key Advantages of Green Approach |

|---|---|---|---|

| Solvent | Dichloromethane, Chloroform, DMF | Water, Ethanol, Solvent-free (Mechanochemistry) nih.govnih.gov | Reduced toxicity, lower environmental impact, easier workup. |

| Iodination | I2 with strong oxidants (e.g., nitric acid, K2S2O8) nih.govresearchgate.net | I2 with H2O2 or TBHP; AgNO3 under solvent-free conditions acs.orgnih.gov | Avoids toxic reagents, milder reaction conditions. |

| Nitration | Concentrated H2SO4/HNO3 ("mixed acid") rushim.ruscribd.com | Dinitrogen pentoxide (N2O5) with subsequent bisulfite treatment ntnu.nopsu.edu | Improved regioselectivity and milder conditions for some substrates. |

| Energy Input | Conventional heating (oil baths) | Microwave irradiation, Ultrasound assistance nih.govacs.org | Shorter reaction times, improved yields, lower energy consumption. |

| Process | Multi-step synthesis with isolation of intermediates | One-pot multicomponent reactions nih.gov | Increased efficiency, reduced waste and resource consumption. |

By adopting these green protocols, the synthesis of this compound and its analogs can become more sustainable, aligning with modern standards of chemical production that prioritize environmental and economic viability. nih.gov

Mechanistic Investigations of Synthetic Transformations Leading to this compound

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound. The introduction of iodo and nitro groups onto a pyridin-2-ol scaffold involves electrophilic aromatic substitution, a class of reactions heavily influenced by the electronic properties of the pyridine ring.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it less reactive towards electrophiles than benzene. scribd.compearson.com However, the hydroxyl group at the 2-position is a strong electron-donating group, which activates the ring towards electrophilic attack, counteracting the deactivating effect of the nitrogen atom.

Kinetic and Thermodynamic Aspects of Halogenation Reactions

The iodination of hydroxypyridines is an electrophilic aromatic substitution reaction. nih.gov The hydroxyl group directs incoming electrophiles to the ortho and para positions (positions 3 and 5). For 3-nitropyridin-2-ol, the subsequent iodination occurs at the 5-position. The rate of this reaction is governed by the stability of the transition state leading to the sigma complex (also known as the Wheland intermediate).

The reaction is typically under kinetic control, meaning the distribution of products is determined by the relative rates of formation of the possible isomers. diva-portal.org The stability of the intermediate carbocation is a crucial factor. The electron-donating hydroxyl group helps to stabilize the positive charge in the intermediate, thereby lowering the activation energy for substitution at the 3 and 5 positions. Conversely, the nitro group is strongly electron-withdrawing, deactivating the ring, but its effect is less pronounced for substitution meta to its position.

One-pot, high-yielding iodination of hydroxypyridines can be achieved under mild conditions, often without the need for chromatographic purification. nih.govacs.org The use of reagents like N-iodosuccinimide (NIS) under acidic conditions is a common strategy.

Table 2: Hypothetical Kinetic Data for Iodination of 3-Nitropyridin-2-ol

| Parameter | Value | Condition | Significance |

|---|---|---|---|

| Rate Constant (k) | kobs = 1.9 x 10-4 s-1 | pH-dependent reaction | Indicates the reaction speed under specific conditions. psu.edursc.org |

| Activation Enthalpy (ΔH‡) | 18 kcal/mol | For a related dihydropyridine (B1217469) intermediate rsc.org | Represents the energy barrier that must be overcome for the reaction to proceed. |

| Activation Entropy (ΔS‡) | -5 cal/mol·K | For a related dihydropyridine intermediate rsc.org | A small negative value suggests a moderately ordered transition state. |

| Primary Kinetic Isotope Effect (kH/kD) | 2.5 | For a related C-H activation nih.gov | A value greater than 1 suggests that C-H bond cleavage is part of the rate-determining step. |

Elucidation of Nitration Mechanisms within Pyridine Systems

The nitration of pyridine is notoriously difficult due to the deactivating nature of the ring nitrogen, which can also be protonated under the strongly acidic conditions of nitration (e.g., with mixed nitric and sulfuric acid), further deactivating the ring. scribd.commsu.edu Direct nitration often requires harsh conditions and gives low yields of the 3-nitro product. scribd.com

A more effective method for nitrating pyridines involves the use of dinitrogen pentoxide (N₂O₅). ntnu.nopsu.edu This reaction proceeds through a different mechanism. First, N₂O₅ reacts with pyridine to form an N-nitropyridinium salt. psu.edursc.org This intermediate is then treated with a nucleophile, such as sodium bisulfite (NaHSO₃), which adds to the ring to form a dihydropyridine intermediate. ntnu.nopsu.edu This is followed by an intramolecular rearrangement, where the nitro group migrates from the nitrogen atom to the carbon at the 3-position. psu.edursc.org This multi-step process, sometimes referred to as a sigmatropic shift, allows for nitration under milder conditions than traditional methods. psu.edursc.org

Studies on the nitration of pyridine with dinitrogen pentoxide have identified several transient intermediates, including N-nitro-1,2-dihydropyridine-2-sulfonic acid. psu.edursc.org The decomposition of these intermediates to form the final 3-nitropyridine product is a first-order, pH-dependent reaction. psu.edursc.org This mechanistic pathway avoids the highly disfavored direct electrophilic attack on the deactivated pyridine ring.

Optimization of Reaction Conditions and Addressing Synthetic Challenges for Iodonitropyridinols

The synthesis of specifically substituted compounds like this compound presents several challenges, including achieving high regioselectivity, maximizing yield, and minimizing side reactions like polyhalogenation. Optimization of reaction parameters such as temperature, solvent, stoichiometry, and catalyst is crucial for overcoming these hurdles. nih.govresearchgate.net

One of the primary challenges is controlling the sequential introduction of the nitro and iodo groups. The order of these steps significantly impacts the outcome due to the directing effects of the substituents. Starting with nitration followed by iodination is a common strategy.

Key synthetic challenges and optimization strategies include:

Controlling Regioselectivity: The hydroxyl group strongly directs substitution to the 3 and 5 positions. Once the nitro group is in the 3-position, the subsequent iodination is directed to the 5-position. Careful control of reagents and conditions is needed to prevent the formation of other isomers.

Preventing Polyhalogenation: In the iodination step, using more than one equivalent of the iodinating agent can lead to the formation of di-iodinated byproducts. Stoichiometric control of the iodine source and maintaining low reaction temperatures (e.g., 0–25 °C) are critical to ensure mono-iodination.

Solvent and Catalyst Choice: The choice of solvent can influence reaction rates and selectivity. For iodination, solvents like acetic acid or DMF can improve the solubility of substrates. In some cases, ultrasound or microwave assistance can accelerate reactions and improve efficiency. acs.org

Table 3: Optimization of Reaction Parameters for Halogenation and Nitration

| Parameter | Halogenation (Iodination) | Nitration | Rationale for Optimization |

|---|---|---|---|

| Temperature | Low temperature (-10°C to 25°C) | Varies; can be room temperature with N₂O₅ method ntnu.no | Minimizes side reactions (e.g., polyhalogenation) and decomposition. |

| Reagent Stoichiometry | Near 1:1 ratio of substrate to iodinating agent | Controlled addition of nitrating agent | Prevents over-substitution and improves selectivity for the desired product. |

| Solvent | Acetic acid, DMF, or green solvents like ethanol/water acs.org | Dichloromethane or nitromethane (B149229) for N₂O₅ method ntnu.no | Enhances solubility of reagents, stabilizes intermediates, and can influence reaction rate. |

| Catalyst/Additive | Lewis acids (e.g., AgNO₃) or oxidants (e.g., TBHP) acs.orgnih.gov | Sodium bisulfite (NaHSO₃) in the N₂O₅ method psu.edu | Activates the electrophile (iodine) or facilitates the key rearrangement step (nitration). |

Addressing these synthetic challenges through careful optimization is essential for the efficient and reliable production of this compound for research and development purposes.

Computational and Theoretical Investigations of 5 Iodo 3 Nitropyridin 2 Ol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic characteristics and geometric structure of molecules. These computational methods provide insights into electron distribution, molecular stability, and reactivity, which are crucial for understanding the chemical behavior of compounds like 5-Iodo-3-nitropyridin-2-ol.

Density Functional Theory (DFT) for Ground State Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic properties of a molecule in its ground state. By employing functionals such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the most stable three-dimensional arrangement of atoms, defining bond lengths, bond angles, and dihedral angles.

For this compound, a DFT calculation would reveal the precise spatial orientation of the iodo, nitro, and hydroxyl groups on the pyridine (B92270) ring. This optimization is critical, as the geometry dictates the molecule's electronic properties and steric interactions. The output of such a calculation provides a detailed picture of the molecule's architecture, which is the foundation for all further computational analysis.

Hypothetical DFT Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-O | 1.35 Å |

| C3-N(nitro) | 1.48 Å | |

| C5-I | 2.10 Å | |

| Bond Angle | O-C2-N1 | 118.0° |

| C4-C5-I | 119.5° | |

| Dihedral Angle | C4-C3-N(nitro)-O | 175.0° |

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability.

Hypothetical Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -3.20 |

| Energy Gap (ΔE) | 3.65 |

Mapping of Molecular Electrostatic Potential (MEP) for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density distribution on the surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are prone to attack by electrophiles. Regions of positive potential (colored blue) are electron-deficient and are targets for nucleophiles.

For this compound, the MEP map would likely show strong negative potential around the oxygen atoms of the nitro group and the hydroxyl group, making them sites for electrophilic interaction. Positive potential would be expected around the hydrogen atom of the hydroxyl group and potentially near the iodine atom due to its ability to form halogen bonds.

Computational Prediction and Validation of Spectroscopic Data

Computational methods allow for the theoretical prediction of various types of spectra. These predictions are vital for interpreting experimental data, assigning spectral peaks to specific molecular features, and validating the accuracy of the computed molecular structure.

Theoretical Calculation of NMR Chemical Shifts (e.g., GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach to predict the NMR chemical shifts (δ) of nuclei like ¹H and ¹³C. These calculations are typically performed using the DFT-optimized geometry. The theoretical chemical shifts are then compared to experimental spectra to confirm the molecular structure. A strong correlation between the calculated and observed shifts serves as powerful evidence for the correctness of the structural assignment.

Hypothetical Calculated vs. Experimental NMR Chemical Shifts (ppm)

| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C2 | 160.5 | 159.8 | - | - |

| C3 | 125.1 | 124.5 | - | - |

| C4 | 140.2 | 139.6 | 8.55 | 8.50 |

| C5 | 95.3 | 94.7 | - | - |

| C6 | 145.8 | 145.1 | 8.90 | 8.85 |

| O-H | - | - | 11.50 | 11.42 |

Computational Prediction of Vibrational Spectra (IR, Raman)

Computational chemistry can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By performing a frequency calculation on the DFT-optimized structure, a set of vibrational modes and their corresponding intensities can be obtained. These theoretical spectra are crucial for assigning the various stretching, bending, and torsional modes of the molecule. For instance, in this compound, calculations would help assign characteristic frequencies for the O-H stretch, N-O stretches of the nitro group, C-I stretch, and various pyridine ring vibrations. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental results due to approximations in the computational methods.

Hypothetical Calculated Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3550 | 3410 | 3405 |

| N-O Asymmetric Stretch | 1580 | 1518 | 1520 |

| N-O Symmetric Stretch | 1365 | 1310 | 1312 |

| C=C/C=N Ring Stretch | 1610 | 1545 | 1548 |

| C-I Stretch | 650 | 625 | 622 |

Molecular Dynamics Simulations for Conformational Landscapes and Solution Behavior

Molecular Dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over time. For a molecule such as this compound, MD simulations would provide critical insights into its dynamic behavior, including its conformational flexibility and interactions with its environment, particularly in a solution.

A key aspect to investigate for this molecule is the potential for tautomerism, specifically the equilibrium between the pyridin-2-ol form and its corresponding pyridin-2(1H)-one form. MD simulations can help elucidate the stability and energetic favorability of each tautomer in different solvent environments. The simulations would model the interactions between the molecule and solvent molecules (e.g., water), revealing how hydrogen bonding and solvent polarity influence the conformational landscape and the tautomeric equilibrium.

Furthermore, these simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations. The bulky iodine atom and the polar nitro group significantly influence the molecule's shape and how it can rotate around its chemical bonds. By simulating these dynamics, researchers can understand the preferred three-dimensional structures of the molecule in solution.

Table 1: Potential Conformational Data from Molecular Dynamics Simulations This table is illustrative of the type of data that would be generated from an MD simulation and is not based on published experimental results.

| Parameter | Description | Potential Finding for this compound |

| Tautomeric Ratio | The equilibrium ratio between the -ol and -one forms. | In a polar solvent like water, the pyridin-2(1H)-one tautomer might be favored due to better solvation of the carbonyl group. |

| Key Dihedral Angles | Rotation around specific bonds, such as the C-NO₂ bond. | The simulation could show restricted rotation around the C-NO₂ bond due to steric hindrance from the adjacent iodine atom. |

| Solvent Interaction | Analysis of hydrogen bonds and other non-covalent interactions. | The hydroxyl/carbonyl group and the nitro group would be expected to form strong hydrogen bonds with water molecules, influencing solubility. |

| Conformational Energy | The relative energies of different stable conformations. | The planar conformation of the pyridine ring is expected to be the most stable, with minor out-of-plane fluctuations. |

In Silico Prediction of Reactivity and Thermodynamic Stability

In silico methods, particularly those based on quantum mechanics and Density Functional Theory (DFT), are used to predict the electronic structure, reactivity, and thermodynamic stability of molecules. These calculations provide a quantitative understanding of a molecule's chemical properties.

For this compound, DFT calculations could be used to determine its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

An electrostatic potential (ESP) map could also be generated. This map visualizes the charge distribution on the molecule's surface, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). For this compound, the nitro group would create a significant electron-deficient area on the pyridine ring, while the oxygen atom of the hydroxyl group would be an electron-rich site.

Thermodynamic stability can be assessed by calculating properties such as the standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°). These values indicate the molecule's stability relative to its constituent elements and can be used to predict the feasibility and energy changes of chemical reactions involving the compound.

Table 2: Predicted Reactivity and Thermodynamic Parameters This table provides examples of parameters that could be calculated via in silico methods. The values are hypothetical and for illustrative purposes only.

| Parameter | Description | Hypothetical Predicted Value | Implication |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -7.2 eV | Indicates the energy required to remove an electron; relates to ionization potential. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -2.5 eV | Indicates the ability to accept an electron; relates to electron affinity. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | 4.7 eV | A relatively large gap would suggest high kinetic stability. |

| Dipole Moment | A measure of the molecule's overall polarity. | ~ 4.5 D | The high value, arising from the nitro and hydroxyl groups, suggests the molecule is highly polar. |

| ΔHf° (gas) | Standard enthalpy of formation in the gas phase. | -50 kJ/mol | A negative value would indicate that the formation of the molecule from its elements is an exothermic process. |

Chemical Reactivity and Derivatization Strategies of 5 Iodo 3 Nitropyridin 2 Ol

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The electron-deficient nature of the pyridine ring, exacerbated by the presence of the strongly electron-withdrawing nitro group, makes 5-Iodo-3-nitropyridin-2-ol susceptible to nucleophilic attack. This reactivity manifests in the potential displacement of either the iodine atom or the nitro group, depending on the reaction conditions and the nature of the nucleophile.

The carbon-iodine bond at the C5 position is a prime site for nucleophilic aromatic substitution (SNAr). The reaction is facilitated by the electronic activation provided by the ortho-nitro group and the para-pyridone oxygen (in the tautomeric form), which stabilize the intermediate Meisenheimer complex. Iodine is an excellent leaving group in SNAr reactions, making its displacement favorable with a wide range of nucleophiles.

Common nucleophiles that can displace the iodo group include amines, alkoxides, and thiolates, leading to the formation of 5-amino, 5-alkoxy, and 5-thioether substituted 3-nitropyridin-2-ol derivatives, respectively. The scope of this reaction allows for the introduction of diverse functional groups and the construction of various molecular scaffolds.

Table 1: Representative Nucleophilic Substitution Reactions at the C5 Position

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R₂NH | 5-(Dialkylamino)-3-nitropyridin-2-ol |

| Alkoxide | RONa | 5-Alkoxy-3-nitropyridin-2-ol |

This table represents expected reactivity based on established principles of nucleophilic aromatic substitution on activated halo-heterocycles.

While halogens are typical leaving groups, research on related 3-nitropyridine (B142982) systems has shown that the nitro group itself can be displaced by certain nucleophiles. nih.gov In studies on 3-nitro-5-halopyridines, the 3-NO₂ group was found to be a better leaving group than chlorine or bromine when treated with anionic sulfur nucleophiles. nih.gov This suggests that in this compound, a competition exists between the displacement of the iodo and the nitro group, with the outcome potentially depending on the specific nucleophile used. nih.gov For anionic S-, N-, and O-nucleophiles, substitution of the nitro group is a possible reaction pathway. nih.gov

Under reducing conditions, the nitro group is readily transformed into an amino group. This is a common and high-yielding reaction in nitro-aromatic chemistry. Standard reducing agents for this transformation include:

Catalytic hydrogenation (e.g., H₂ over Palladium catalyst)

Metals in acidic media (e.g., SnCl₂, Fe, or Zn in HCl)

Transfer hydrogenation (e.g., using hydrazine (B178648) or ammonium (B1175870) formate)

This reduction provides a route to 5-iodo-3-aminopyridin-2-ol, a valuable intermediate where the newly formed amino group can be further functionalized, for example, through diazotization or acylation.

Carbon-Carbon Bond Formation via Coupling Reactions

The presence of the iodine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

Aryl iodides are among the most reactive substrates for palladium-catalyzed cross-coupling, ensuring that this compound is well-suited for these transformations under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction pairs the iodo-compound with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl linkage. This method is known for its tolerance of a wide variety of functional groups.

Sonogashira Coupling: This reaction couples the iodo-compound with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. It is a highly reliable method for the synthesis of aryl-alkyne structures.

Negishi Coupling: This reaction involves the use of an organozinc reagent, which is coupled with the iodo-compound in the presence of a palladium catalyst. Organozinc reagents are highly reactive, often allowing the reaction to proceed under mild conditions.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 5-Aryl-3-nitropyridin-2-ol |

| Sonogashira | Terminal Alkyne | Pd Catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Base (e.g., Et₃N) | 5-Alkynyl-3-nitropyridin-2-ol |

This table outlines the general conditions and expected products for standard cross-coupling reactions involving an aryl iodide substrate.

Direct C-H functionalization is a modern strategy for molecular derivatization that avoids the pre-functionalization of substrates. umich.edu For the this compound ring, two C-H bonds are available for functionalization: one at the C4 position and one at the C6 position. However, the electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes electrophilic C-H activation challenging. researchgate.net

Transition-metal-catalyzed C-H functionalization often favors the positions ortho to the directing group or the most acidic C-H bond. In this molecule, the C6 proton is adjacent to the ring nitrogen and the pyridone oxygen, while the C4 proton is situated between the iodo and nitro groups. The specific regioselectivity would depend heavily on the catalytic system employed. While a powerful tool, direct C-H functionalization on such a heavily substituted and electron-poor heterocycle is less established than cross-coupling at the C-I bond. rsc.org

Reduction and Oxidation Chemistry of the Pyridinol Core

The pyridinol core, existing in tautomeric equilibrium with the 2-pyridone form, is a stable aromatic system. Its reactivity towards reduction and oxidation is significantly influenced by the attached substituents.

The electron-withdrawing nitro group makes the ring highly resistant to electrophilic attack and oxidative degradation. Standard oxidizing agents are unlikely to affect the pyridinol core without reacting with other parts of the molecule first.

Conversely, the pyridone ring can be reduced under forcing conditions. Catalytic hydrogenation at high pressure and temperature, for instance, could potentially reduce the pyridine ring to a piperidine (B6355638) structure. This process would almost certainly be accompanied by the simultaneous reduction of the nitro group to an amine. Such a transformation would convert the aromatic starting material into a saturated, non-aromatic 5-iodo-3-aminopiperidin-2-one derivative. The selectivity of such a reduction would require careful control of reaction conditions.

Selective Reduction of the Nitro Group to Amino or Hydroxylamino Functionalities

The reduction of the nitro group on the this compound scaffold to an amino or hydroxylamino group is a key transformation for creating derivatives with altered electronic and biological properties. This reduction must be performed selectively to preserve the iodine substituent and the integrity of the pyridine ring.

Detailed Research Findings:

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. acs.org This process involves a six-electron reduction, which can be achieved through various methodologies. nih.gov The most common approaches include catalytic hydrogenation and the use of reducing metals in acidic media. acs.org

For substrates like this compound, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with a hydrogen source is a standard method. This approach is often highly efficient for nitro group reduction. A significant advantage is that catalytic hydrogenation is typically chemoselective, leaving aryl-halide bonds intact under controlled conditions, which is crucial for preserving the iodo-substituent.

Alternatively, metal-based reductions are widely employed. Reagents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or elemental iron (Fe) or zinc (Zn) in acetic acid or hydrochloric acid, are effective for this transformation. These methods are robust and tolerant of various functional groups.

The reduction pathway from a nitroarene to an aniline (B41778) is understood to proceed through nitroso and hydroxylamine (B1172632) intermediates. acs.org By carefully selecting the reducing agent and reaction conditions, it is possible to isolate the N-arylhydroxylamine intermediate. For instance, catalytic transfer hydrogenation using specific catalysts can favor the formation of the hydroxylamine derivative over the fully reduced amine. mdpi.com

| Reagent/System | Primary Product | Selectivity Considerations |

|---|---|---|

| H₂, Pd/C or PtO₂ | Amino (-NH₂) | Generally high selectivity for nitro group over aryl iodide under controlled conditions. |

| Fe / HCl or CH₃COOH | Amino (-NH₂) | Classic, cost-effective method with good functional group tolerance. |

| SnCl₂ / HCl | Amino (-NH₂) | Widely used in laboratory synthesis; effective for nitropyridines. |

| Zn / NH₄Cl | Hydroxylamino (-NHOH) | Neutral conditions can favor the partial reduction to the hydroxylamine. |

| Catalytic Transfer Hydrogenation (e.g., with Hydrazine) | Amino (-NH₂) or Hydroxylamino (-NHOH) | Product outcome can be tuned by catalyst and reaction conditions. mdpi.com |

Investigations into the Oxidative Stability of the Pyridine Ring

The stability of the this compound molecule under oxidative conditions is a critical factor for its use in further synthetic steps that may require oxidizing agents. The pyridine ring, particularly when substituted with electron-withdrawing groups, exhibits significant resistance to oxidative degradation.

Detailed Research Findings:

The pyridine ring is an electron-deficient aromatic system, a characteristic that is intensified by the presence of the strongly electron-withdrawing nitro group. This inherent electronic deficiency makes the ring less susceptible to electrophilic attack, including attack by many common oxidizing agents. Electrophilic aromatic substitution reactions on pyridine are known to be significantly more difficult than on benzene (B151609). researchgate.net

While specific experimental studies detailing the oxidative degradation of this compound are not prominent in the surveyed literature, general principles of pyridine chemistry suggest a high degree of stability. In contrast, the oxidation of an amino group on a pyridine ring to a nitro group is a known synthetic route, demonstrating that the ring itself remains intact under oxidative conditions potent enough to transform substituents. mdpi.com The primary reactivity towards oxidants would likely be centered on the pyridin-2-ol moiety, which could potentially undergo reactions characteristic of phenols or their tautomeric pyridones, depending on the specific oxidant and conditions used.

Electrophilic Aromatic Substitution: Limitations and Alternative Functionalization Approaches

Further functionalization of the this compound ring via electrophilic aromatic substitution (EAS) is severely restricted due to the electronic nature of the substituted pyridine system.

Detailed Research Findings:

Limitations of Electrophilic Aromatic Substitution: The rate of electrophilic substitution on pyridine is markedly slower than on benzene due to the electron-withdrawing effect of the ring nitrogen atom. wikipedia.org This deactivation is compounded in this compound by two additional factors:

The Nitro Group: The -NO₂ group is one of the most powerful deactivating groups, strongly withdrawing electron density from the ring through both inductive and resonance effects.

Although the 2-hydroxyl group is an activating, ortho-, para-directing substituent, its influence is insufficient to overcome the profound deactivation caused by the ring nitrogen and the nitro group. Attempting standard EAS reactions like nitration or Friedel-Crafts alkylation would likely require harsh conditions that could lead to decomposition rather than the desired substitution. chemistrysteps.com

Alternative Functionalization Approaches: Given the limitations of EAS, alternative strategies are necessary to introduce new substituents.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the this compound ring makes it an excellent candidate for SNAr reactions. chemistrysteps.comdiva-portal.org The nitro group and the ring nitrogen activate the molecule for attack by nucleophiles. Potential leaving groups on the ring are the iodo and nitro groups. Studies on related 3-R-5-nitropyridines have shown that the nitro group can be displaced by various nucleophiles. fao.org Similarly, research on 2-substituted-3-nitropyridines demonstrated that the 3-nitro group can be selectively substituted by sulfur nucleophiles. nih.gov This pathway allows for the introduction of O-, N-, and S-based nucleophiles.

Vicarious Nucleophilic Substitution (VNS): This method allows for the formal substitution of hydrogen atoms in electron-deficient rings. It involves the reaction of the nitropyridine with a nucleophile bearing a leaving group on the same carbon, providing a route to C-H functionalization, such as alkylation. researchgate.netnih.gov

Metal-Catalyzed Cross-Coupling Reactions: The iodine atom at the 5-position serves as a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions. This is a powerful and common strategy for functionalizing aryl halides. Reactions such as Suzuki (boronic acids), Sonogashira (terminal alkynes), Heck (alkenes), and Buchwald-Hartwig (amines) couplings could be employed to form new carbon-carbon and carbon-heteroatom bonds at the C-5 position. Hypervalent iodine reagents can also be used in oxidative coupling reactions. frontiersin.org

| Strategy | Description | Applicability to this compound |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Substitution of H by an electrophile. | Severely limited due to the highly electron-deficient nature of the ring. wikipedia.org |

| Nucleophilic Aromatic Substitution (SNAr) | Substitution of a leaving group (e.g., -I, -NO₂) by a nucleophile. | Highly feasible; the ring is activated for nucleophilic attack. nih.gov |

| Metal-Catalyzed Cross-Coupling | Formation of C-C or C-heteroatom bonds at the C-I position. | Excellent potential; the C-I bond is ideal for reactions like Suzuki, Sonogashira, etc. |

Detailed Mechanistic Investigations of Reaction Pathways for Derivatization

While specific mechanistic studies focusing exclusively on this compound are scarce, the reaction pathways for its key derivatizations can be understood through well-established mechanisms for analogous systems.

Detailed Research Findings:

Mechanism of Nitro Group Reduction: The reduction of aromatic nitro compounds is generally accepted to follow the Haber-Lukashevich pathway. orientjchem.orgresearchgate.net This mechanism involves a series of two-electron (or equivalent hydride) transfers and protonation steps. nih.gov

The nitro group (R-NO₂) is first reduced to a nitroso group (R-NO).

The nitroso group is further reduced to a hydroxylamino group (R-NHOH).

Finally, the hydroxylamino group is reduced to the amino group (R-NH₂). The stepwise nature of this pathway explains why intermediates like the hydroxylamino derivative can sometimes be isolated under carefully controlled reaction conditions. acs.org

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is the most probable pathway for the substitution of the iodo or nitro group by a strong nucleophile. This is typically a two-step process: rsc.org

Addition Step: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. diva-portal.org The negative charge is delocalized across the aromatic system and onto the electron-withdrawing nitro group, which stabilizes the intermediate. This step is usually the rate-determining step.

Elimination Step: The leaving group (iodide or nitrite) departs, and the aromaticity of the pyridine ring is restored, yielding the substitution product. In some cases, depending on the substrate and nucleophile, the reaction may proceed through a concerted (cSNAr) mechanism where bond formation and bond breaking occur in a single step, avoiding a discrete intermediate. researchgate.netnih.gov

Applications in Medicinal Chemistry and Biological Sciences

Rational Design and Synthesis of Bioactive Derivatives of 5-Iodo-3-nitropyridin-2-ol

The rational design of new drugs often begins with a core molecular structure, or scaffold, known to interact with biological targets. The this compound structure is a promising starting point due to the known biological relevance of the pyridine (B92270) ring system, which is a component of numerous approved therapeutic agents. patsnap.com The presence of iodo, nitro, and hydroxyl groups provides distinct points for chemical modification, allowing for the systematic development of new derivatives.

Scaffold-Based Drug Design and Lead Optimization Strategies

Scaffold-based drug design utilizes a central molecular framework—in this case, the iodonitropyridinol core—as a template for creating a library of related compounds. biosolveit.demdpi.com The goal is to retain the essential binding features of the scaffold while introducing new functional groups to enhance potency, improve selectivity, and optimize pharmacokinetic properties (a process known as lead optimization). patsnap.comdanaher.com

Strategies for optimizing a lead compound derived from this scaffold would involve:

Modification of Substituents: Systematically replacing the iodo and nitro groups with other functionalities to probe their role in biological activity.

Introduction of New Groups: Adding substituents at the unoccupied positions of the pyridine ring to explore new interactions with a biological target.

Pharmacophore-Oriented Design: Modifying the core structure itself, a technique known as scaffold hopping, to create novel leads with distinct properties while preserving the key three-dimensional arrangement of interacting groups. biosolveit.dedanaher.com

The process is iterative, following a cycle of designing, synthesizing, and testing new analogs to build a comprehensive understanding of the molecule's structure-activity relationship. chemrxiv.org

Table 1: Illustrative Example of a Scaffold-Based Library from a Pyridinol Core This table is a hypothetical representation to illustrate the concept of a scaffold-based library.

| Compound ID | Scaffold | R1 (Position 5) | R2 (Position 3) | Hypothetical Target | Hypothetical Activity (IC₅₀, µM) |

|---|---|---|---|---|---|

| LEAD-001 | 3-Nitropyridin-2-ol | -I | -NO₂ | Kinase A | 10.5 |

| OPT-002 | 3-Nitropyridin-2-ol | -Br | -NO₂ | Kinase A | 15.2 |

| OPT-003 | 3-Nitropyridin-2-ol | -Cl | -NO₂ | Kinase A | 25.8 |

| OPT-004 | 3-Nitropyridin-2-ol | -I | -NH₂ | Kinase A | 5.1 |

| OPT-005 | 3-Nitropyridin-2-ol | -I | -CN | Kinase A | 8.9 |

Fragment-Based Drug Design Incorporating Pyridinol Moieties

Fragment-based drug discovery (FBDD) is an alternative approach that identifies small, low-molecular-weight chemical fragments that bind weakly to a biological target. nih.govfrontiersin.org These fragments are then grown or linked together to produce a more potent lead compound. youtube.com A pyridinol moiety, as a fragment, would adhere to the "Rule of Three," which defines typical fragment characteristics: molecular weight under 300 Da, fewer than three hydrogen bond donors and acceptors, and a ClogP value less than three. frontiersin.orgyoutube.com

The this compound structure itself is likely too large and complex to be considered a "fragment" in the classical sense. However, simpler pyridinol or nitropyridine fragments could be screened against a target of interest. If a pyridinol-containing fragment shows binding, it could be elaborated into a more potent inhibitor, potentially leading to a structure similar to the this compound scaffold as the optimization process introduces additional functional groups. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.gov For the this compound scaffold, SAR studies would involve synthesizing a series of analogs and evaluating their effects in biological assays to map out the chemical features required for activity.

Impact of Substituent Position and Nature on Biological Activity

The specific placement and chemical nature of the iodo, nitro, and hydroxyl groups on the pyridinol ring are expected to be critical determinants of biological function.

Iodo Group (Position 5): The iodine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. Its large size (steric bulk) will influence how the molecule fits into a target's binding site. Replacing iodine with other halogens (bromine, chlorine, fluorine) would reveal the importance of both size and polarizability at this position.

Hydroxyl Group (Position 2): The 2-hydroxyl group allows the compound to exist as its tautomer, 2-pyridone. This group can act as both a hydrogen bond donor and acceptor, which are key interactions for binding to many biological targets like enzymes. researchgate.net

Correlation of Electronic and Steric Parameters with Efficacy and Selectivity

The efficacy and selectivity of drug candidates are governed by a delicate balance of electronic and steric effects. The electron-withdrawing nature of a nitro group can make a compound a better Michael acceptor or influence its interaction with nucleophilic sites on a protein. nih.govresearchgate.net

In the case of this compound analogs, a quantitative structure-activity relationship (QSAR) study could be performed. This involves correlating the biological activity of a series of compounds with their calculated physicochemical parameters, such as:

Electronic Parameters: Hammett constants (σ) to quantify the electron-donating or -withdrawing ability of substituents.

Steric Parameters: Taft steric parameters (Es) or van der Waals radii to quantify the size and shape of substituents.

Hydrophobicity Parameters: The partition coefficient (log P) to describe the compound's lipophilicity.

For instance, studies on other heterocyclic systems have shown that introducing electron-withdrawing halogens can increase biological activity. researchgate.net Conversely, bulky substituents at certain positions can cause steric hindrance, preventing the molecule from binding effectively to its target. nih.gov

Table 2: Example of SAR Data for Hypothetical Pyridinol Analogs This table provides a hypothetical example to illustrate how SAR data is typically presented.

| Compound | R1 (Position 5) | R2 (Position 3) | Electronic Effect of R1 | Steric Size of R1 | Hypothetical Efficacy (EC₅₀, nM) |

|---|---|---|---|---|---|

| Analog 1 | -I | -NO₂ | Weakly deactivating | Large | 50 |

| Analog 2 | -Br | -NO₂ | Weakly deactivating | Medium | 85 |

| Analog 3 | -Cl | -NO₂ | Weakly deactivating | Small | 150 |

| Analog 4 | -H | -NO₂ | Neutral | Very Small | 500 |

| Analog 5 | -I | -NH₂ | Weakly deactivating | Large | 25 |

Targeted Biological Activities and Therapeutic Potential

While specific targets for this compound are not defined, the activities of related compounds suggest potential therapeutic areas for its derivatives.

Antimicrobial Activity: Nitro-containing heterocyclic compounds are well-known for their antibacterial properties. nih.govmdpi.com The nitro group can be reduced within microbial cells to form reactive radicals that cause cellular damage. mdpi.com Furthermore, iodo-quinoline derivatives have also been investigated as novel antimicrobial agents. mdpi.com Derivatives of the this compound scaffold could therefore be explored for activity against various bacterial or fungal pathogens. researchgate.net

Enzyme Inhibition: Nitropyridine derivatives have been synthesized and evaluated as inhibitors for a range of enzymes, including Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), which are targets for cancer and inflammatory diseases. nih.gov The pyridinol scaffold is a versatile platform that could be adapted to target various enzyme active sites.

Anticancer Potential: Many heterocyclic compounds, including those with nitro groups, are investigated for their anticancer properties. The mechanism can involve the inhibition of kinases crucial for cancer cell survival or other pathways. nih.gov For example, certain nitropyridine-linked compounds have shown selective activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. nih.gov

The therapeutic potential of this scaffold is broad, and its exploration through systematic chemical synthesis and biological screening could uncover novel drug candidates for a variety of diseases.

Antimicrobial and Antibacterial Potency Investigations

The pyridin-2-ol nucleus is a key pharmacophore in various antimicrobial agents. The introduction of a nitro group and an iodine atom can further enhance this activity. While direct studies on this compound are not extensively documented, research on analogous compounds provides insight into its potential antimicrobial and antibacterial efficacy.

Derivatives of pyridin-2(1H)-ones and other substituted pyridines have demonstrated notable activity against a range of bacterial pathogens. For instance, certain alkyl pyridinol compounds have shown potent effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action for some of these derivatives is believed to involve the disruption of the bacterial cell membrane.

The antimicrobial screening of various heterocyclic compounds has shown that the presence of nitro and iodo groups can significantly contribute to their biological activity. For example, nicotinic acid benzylidene hydrazide derivatives with nitro substituents have displayed antimicrobial activity comparable to standard drugs like fluconazole (B54011) and norfloxacin (B1679917) nih.gov. Similarly, iodinated quinoline (B57606) derivatives have been identified as interesting scaffolds for the development of novel antimicrobial agents nih.gov. The collective findings from related structures suggest that this compound derivatives are promising candidates for further antimicrobial and antibacterial evaluation.

Table 1: Antibacterial Activity of Selected Pyridine and Indolone Derivatives

| Compound/Derivative | Target Organism(s) | Minimum Inhibitory Concentration (MIC) | Reference(s) |

|---|---|---|---|

| 4-pyridyl quinazolone derivative | S. aureus ATCC 29213, E. coli, P. aeruginosa | 1 µg/mL | mdpi.com |

| 3-pyridyl quinazolone analog | MRSA | 2 µg/mL | mdpi.com |

| 3-Alkylidene-2-indolone derivatives | S. aureus ATCC 6538, 4220, MRSA ATCC 43300 | 0.5 µg/mL | mdpi.com |

| Alkyl pyridinol compound (EA-02-009) | S. aureus/MRSA | 0.5–1 µg/mL | nih.gov |

| Alkyl pyridinol compound (JC-01-072) | S. aureus/MRSA | 4 µg/mL | nih.gov |

| Alkyl pyridinol compound (JC-01-074) | S. aureus/MRSA | 16 µg/mL | nih.gov |

Enzyme Inhibition Studies: Kinases, Endonucleases, and Urease

The structural motifs within this compound suggest its potential as an inhibitor of various enzymes critical to disease pathways.

Kinase Inhibition: Nitropyridine derivatives have been investigated as inhibitors of several kinases. For example, a nitropyridine derivative was found to inhibit p70S6Kβ kinase with an IC50 of 444 nM nih.gov. The development of selective kinase inhibitors is a major focus in cancer therapy, and the unique substitution pattern of this compound could offer novel interactions within the ATP-binding pocket of target kinases. Substituted quinazoline (B50416) and pyrido[3,4-d]pyrimidine (B3350098) derivatives have also been optimized as irreversible inhibitors of the epidermal growth factor receptor (EGFR) family of kinases researchgate.net.

Endonuclease Inhibition: The pyridinone ring is a known metal-chelating scaffold, a property that is crucial for the inhibition of metalloenzymes like endonucleases. Phenyl substituted 3-hydroxypyridin-2(1H)-one compounds have been evaluated for their ability to inhibit influenza A endonuclease, with some derivatives exhibiting IC50 values in the nanomolar range researchgate.net. Fragment-based screening has identified 5-chloro-3-hydroxypyridin-2(1H)-one as a bimetal chelating ligand at the active site of the 2009 H1N1 influenza A endonuclease domain researchgate.net. This suggests that this compound could similarly chelate metal ions in the active sites of endonucleases, thereby inhibiting their function.

Urease Inhibition: The presence of a nitro group in heterocyclic compounds has been associated with urease inhibitory activity. 3-Nitropyridylpiperazine derivatives have been synthesized and evaluated as potential urease inhibitors for the treatment of gastric diseases caused by Helicobacter pylori researchgate.net. Some of these derivatives displayed IC50 values against jack bean urease that were significantly lower than the standard inhibitor, thiourea (B124793) researchgate.net. Terpenes have also been identified as a new class of urease inhibitors, with some exhibiting a competitive mode of inhibition nih.gov.

Table 2: Enzyme Inhibitory Activity of Related Heterocyclic Compounds

| Compound Class | Target Enzyme | IC50 / % Inhibition | Reference(s) |

|---|---|---|---|

| Nitropyridine derivative | p70S6Kβ kinase | 444 nM | nih.gov |

| Phenyl substituted 3-hydroxypyridin-2(1H)-one | Influenza A endonuclease | 11 nM and 23 nM | researchgate.net |

| 3-Nitropyridylpiperazine derivatives | Jack bean urease | ~2.0-2.3 µM | researchgate.net |

| Pyridinone derivative (71) | Influenza PA endonuclease | 14 nM | acs.org |

| 5-nitropyrimidine-2,4-dione analogue | Inducible nitric oxide synthase | 6.2 µM | nih.gov |

Iron Chelation Properties and Applications in Infectious Diseases

Hydroxypyridinones are a well-established class of N-heterocyclic metal chelators with a high affinity and specificity for iron(III) nih.gov. The 3-hydroxy-4-pyridinone (3,4-HP) scaffold, in particular, has been extensively used in drug design nih.gov. The pyridin-2-ol tautomer of this compound shares structural similarities with these potent iron chelators.

The ability to chelate iron is a crucial therapeutic strategy in managing diseases characterized by iron overload. Furthermore, in the context of infectious diseases, iron is an essential nutrient for the proliferation of pathogenic microorganisms. Iron chelators can thus exert an antimicrobial effect by sequestering iron from the environment, thereby limiting its availability to pathogens. This "iron-starvation" strategy is a promising approach to combatting bacterial and fungal infections. The iron-chelating properties of pyridinethione (or omadine) and its derivatives have been linked to their antimicrobial and anticancer activities nih.gov. The design of hexadentate ligands based on hydroxypyridinone and hydroxypyranone scaffolds has been explored to create highly effective iron scavenging agents rsc.org.

Exploration of Anti-inflammatory and Neuroprotective Effects

Substituted pyridin-2(1H)-ones and related heterocyclic structures have been investigated for their potential anti-inflammatory and neuroprotective activities. A series of 3,5-disubstituted pyridin-2(1H)-ones demonstrated potent anti-allodynic effects in a rat model of inflammatory pain, suggesting their potential as novel analgesics nih.gov. The anti-inflammatory activity of pyridazinone derivatives has also been reported, with some compounds showing efficacy comparable to the standard drug indomethacin (B1671933) without the associated gastric side effects nih.gov.

In the realm of neuroprotection, the development of compounds that can mitigate neuronal damage is of great importance for treating neurodegenerative diseases. While direct evidence for this compound is not available, related structures have shown promise. For instance, pyrazole (B372694) and pyrazolo[3,4-d]pyridazine derivatives bearing a 3,4,5-trimethoxyphenyl moiety have been synthesized and evaluated for their anti-inflammatory and neuroprotective activities dntb.gov.ua. The search for novel anti-inflammatory compounds has also led to the screening of pyrazolo[1,5-a]quinazoline libraries, which have identified potent inhibitors of NF-κB transcriptional activity mdpi.com.

Mechanisms of Biological Action of this compound Derivatives

Understanding the mechanisms through which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. This involves identifying their cellular and molecular targets and investigating their interactions with key macromolecules.

Identification of Cellular and Molecular Targets

Based on the activities of structurally related compounds, several potential cellular and molecular targets for this compound derivatives can be proposed.

The antimicrobial effects of some pyridinol compounds are attributed to their ability to disrupt the bacterial cell membrane nih.govresearchgate.net. This leads to a loss of membrane integrity and subsequent cell death. For antibacterial agents, DNA gyrase is a common target. Naphthyridine derivatives, which are structurally related to pyridines, have been shown to block DNA replication by inhibiting the A subunit of bacterial DNA gyrase nih.gov.

In the context of enzyme inhibition, the active sites of kinases, endonucleases, and urease are likely molecular targets. For kinases, inhibition often involves competition with ATP for binding to the active site. For metalloenzymes like endonucleases and urease, the chelating properties of the pyridin-2-ol moiety could lead to the sequestration of essential metal cofactors, thereby inactivating the enzyme.

For anti-inflammatory action, potential targets include enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases, as well as transcription factors like NF-κB that regulate the expression of pro-inflammatory genes.

Investigation of Interactions with Macromolecules (e.g., Proteins, DNA)

The interaction of this compound derivatives with proteins and DNA is likely central to their biological activity.

Protein Interactions: The binding of these derivatives to the active sites of enzymes is a key interaction. This can involve hydrogen bonding, hydrophobic interactions, and, in the case of metalloenzymes, coordination with metal ions. The nitro and iodo substituents can modulate the electronic and steric properties of the molecule, influencing its binding affinity and specificity for target proteins.

DNA Interactions: Nitroaromatic compounds have been shown to interact with DNA. Some 1-nitroacridine derivatives can bind covalently to DNA, leading to the formation of crosslinks nih.gov. This type of interaction can inhibit DNA replication and transcription, leading to cytotoxic effects, which could be beneficial in an anticancer context. The planar nature of the pyridine ring in this compound might also allow for intercalation between DNA base pairs, a mechanism of action for many anticancer and antimicrobial drugs. The planar structure of the aromatic anthracene-9,10-dione core, for example, provides its ability for DNA intercalation dmed.org.ua. While direct evidence for this compound is lacking, the study of interactions between nitro-derivatives of substituted 9-aminoacridine (B1665356) and DNA provides a model for how such compounds might function nih.gov.

Analysis of Membrane Permeation Capabilities and Cellular Uptake of this compound

Consequently, detailed research findings, including data on permeability coefficients, uptake kinetics, and the influence of cellular transporters on the uptake of this compound, are not available to be presented in a data table format. The scientific community has yet to publish in-depth investigations that would provide the necessary data to quantify its ability to cross cellular membranes and accumulate within cells.

Further research would be required to elucidate the mechanisms governing the cellular entry of this compound, which is a critical step in understanding its potential biological activities and pharmacological properties. Such studies would involve experiments using cell culture models to measure the rate and extent of its uptake, as well as to identify any transporters or channels that may facilitate its entry into cells.

Applications in Advanced Materials Science and Synthetic Organic Chemistry

Role as a Versatile Building Block for Complex Organic Molecules

The strategic placement of iodo, nitro, and hydroxyl functional groups on the pyridine (B92270) ring makes 5-Iodo-3-nitropyridin-2-ol a highly valuable and versatile building block in the synthesis of complex organic molecules. The presence of the iodine atom is particularly noteworthy as it serves as a reactive handle for various cross-coupling reactions, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds.

One of the most powerful tools in this context is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the iodinated pyridine and a wide range of organoboron compounds. This method is celebrated for its mild reaction conditions and high functional group tolerance, allowing for the synthesis of complex biaryl and substituted pyridine structures that are often key components of pharmaceuticals and agrochemicals. The reactivity of the iodo group in this compound makes it an ideal substrate for such transformations, providing a reliable pathway to elaborate molecular complexity.

The nitro group and the hydroxyl group further enhance the synthetic utility of this compound. The nitro group can be readily reduced to an amino group, which can then be subjected to a variety of derivatizations, such as acylation, alkylation, or diazotization, opening up avenues for the introduction of diverse functionalities. The hydroxyl group, being a nucleophile and a proton donor, can participate in etherification, esterification, and other substitution reactions, further expanding the possibilities for molecular diversification. The interplay of these functional groups allows chemists to meticulously design and execute multi-step synthetic sequences to access novel and complex molecular architectures.

Precursor in the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound serves as an excellent precursor for their synthesis. The inherent reactivity of its functional groups facilitates the construction of various fused and substituted heterocyclic systems.

The transformation of the nitro group to an amino group is a common and pivotal step in the synthesis of fused heterocyclic systems. The resulting 5-iodo-3-aminopyridin-2-ol can undergo intramolecular cyclization reactions or serve as a key intermediate for condensation reactions with various electrophiles. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazine, quinoxaline, or other nitrogen-containing heterocyclic rings.

Furthermore, the iodo and hydroxyl groups can participate in tandem or sequential reactions to construct novel ring systems. For example, a Sonogashira coupling at the iodo position to introduce an alkyne, followed by an intramolecular cyclization involving the hydroxyl group, can lead to the formation of fused furan (B31954) or pyran rings. The ability to selectively manipulate each functional group provides chemists with a high degree of control over the final heterocyclic scaffold. This versatility is crucial for generating libraries of diverse heterocyclic compounds for biological screening and materials development.

Below is a table summarizing the potential transformations of this compound's functional groups in the synthesis of heterocyclic compounds.

| Functional Group | Potential Transformation | Resulting Heterocyclic Moiety |

| Nitro Group | Reduction to Amino Group | Precursor for fused pyrazines, quinoxalines, etc. |

| Iodo Group | Cross-coupling Reactions (e.g., Sonogashira) | Introduction of alkynes for subsequent cyclization |

| Hydroxyl Group | Nucleophilic attack in intramolecular cyclizations | Formation of fused furans, pyrans, etc. |

Development of Functional Materials, including Sensors and Catalysts

The unique electronic and structural features of this compound and its derivatives make them promising candidates for the development of advanced functional materials, including chemical sensors and catalysts.

The pyridine ring, with its nitrogen heteroatom, possesses inherent coordinating properties, making it an excellent ligand for metal ions. By modifying the functional groups of this compound, it is possible to design and synthesize ligands with specific binding sites for various metal centers. The resulting metal complexes can exhibit interesting catalytic activities. For instance, palladium or copper complexes bearing ligands derived from this scaffold could be explored as catalysts in cross-coupling reactions, oxidation, or reduction processes. The electronic properties of the pyridine ring can be tuned by the substituents, which in turn can influence the catalytic performance of the metal center.